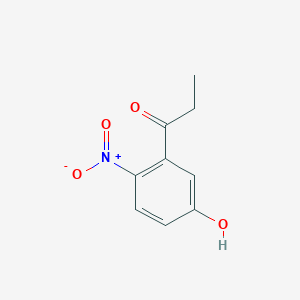

1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-

Description

Contextualization within Nitroaromatic Ketones and Phenolic Compounds

1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- is classified as a nitroaromatic ketone and a phenolic compound. Nitroaromatic compounds are characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring. This class of compounds is significant in industrial chemistry, serving as precursors for a wide range of materials, including dyes, polymers, and pharmaceuticals. The nitro group is strongly electron-withdrawing, which significantly influences the chemical and physical properties of the aromatic ring.

Simultaneously, the presence of a hydroxyl (—OH) group directly attached to the phenyl ring categorizes it as a phenol (B47542). Phenolic compounds are widespread in nature and are known for their diverse biological activities. The hydroxyl group is an electron-donating group, which, in conjunction with the nitro group, creates a unique electronic environment on the aromatic ring of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-. This dual functionality is key to its role as a versatile synthetic intermediate.

Significance of the Hydroxyl and Nitro Substituents in Aromatic Ketone Frameworks

The hydroxyl and nitro groups on the aromatic ketone framework of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- have opposing electronic effects that dictate its reactivity. The nitro group, being a strong deactivating group, withdraws electron density from the benzene (B151609) ring, making it less susceptible to electrophilic substitution. Conversely, the hydroxyl group is an activating group, donating electron density to the ring and directing incoming electrophiles to the ortho and para positions.

In the case of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-, the hydroxyl group is at position 5 and the nitro group is at position 2 relative to the propanone substituent. This specific arrangement influences the molecule's reactivity in several ways:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic attack, a reaction that is generally difficult for unsubstituted benzene rings.

Acidity of the Phenolic Proton: The presence of the electron-withdrawing nitro group increases the acidity of the phenolic hydroxyl group compared to phenol itself.

Reactivity of the Ketone: The electronic effects of the substituents can also modulate the reactivity of the carbonyl group in the propanone side chain.

The synthesis of this compound is a practical illustration of these directing effects. One common method involves the nitration of 3-hydroxy-propiophenone. chemicalbook.com In this reaction, the hydroxyl group directs the incoming nitro group to the ortho and para positions. The formation of 1-(5-hydroxy-2-nitrophenyl)propan-1-one as a product highlights the directing power of the hydroxyl group. researchgate.net

Overview of Current Research Trajectories for Aryl Propanone Derivatives

Aryl propanone derivatives, including 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-, are significant targets in contemporary chemical research, primarily due to their utility as building blocks in the synthesis of more complex molecules with potential biological activity.

A significant research trajectory for 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- is its use as a key intermediate in the synthesis of 2-amino-5-hydroxypropiophenone. google.com This is achieved through the reduction of the nitro group to an amino group. 2-amino-5-hydroxypropiophenone is a crucial component for the construction of the AB ring system of camptothecin (B557342) and its analogues. google.com Camptothecins are a class of potent anticancer agents, and the development of efficient synthetic routes to their key intermediates is an active area of research.

Furthermore, the broader class of substituted nitrophenyl propanones and related chalcones are being investigated for a range of pharmacological activities. Studies on nitro-substituted chalcones have revealed promising antibacterial and antifungal properties. researchgate.net Similarly, other β-aryl-β-mercapto ketone derivatives have been evaluated for their cytotoxic effects against cancer cell lines. nih.gov While specific biological studies on 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- are not extensively documented in publicly available research, its structural similarity to these biologically active compounds suggests its potential as a scaffold for the development of new therapeutic agents. The presence of the nitro and hydroxyl groups offers handles for further chemical modification, allowing for the generation of libraries of related compounds for biological screening.

Structure

3D Structure

Propriétés

Numéro CAS |

453518-19-9 |

|---|---|

Formule moléculaire |

C9H9NO4 |

Poids moléculaire |

195.17 g/mol |

Nom IUPAC |

1-(5-hydroxy-2-nitrophenyl)propan-1-one |

InChI |

InChI=1S/C9H9NO4/c1-2-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,11H,2H2,1H3 |

Clé InChI |

WFLZYHOJCFDPEX-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C1=C(C=CC(=C1)O)[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 1 Propanone, 1 5 Hydroxy 2 Nitrophenyl and Analogues

Established Synthetic Routes for 1-(5-hydroxy-2-nitrophenyl)-1-propanone

Nitration Reactions of Propiophenone (B1677668) Derivatives

The most direct route to 1-(5-hydroxy-2-nitrophenyl)-1-propanone is the electrophilic nitration of a 3'-hydroxypropiophenone (B76195) precursor. This reaction, however, is often complicated by the formation of regioisomers, necessitating careful control of reaction conditions or the use of protecting groups to achieve the desired substitution pattern.

Direct nitration of 3'-hydroxypropiophenone with nitric acid in acetic acid at 70°C has been reported to yield 1-(5-hydroxy-2-nitrophenyl)-1-propanone, albeit with a modest yield of 30-35% chemicalbook.com. The primary challenge in this approach is the concurrent formation of the 1-(3-hydroxy-4-nitrophenyl)propan-1-one isomer. The hydroxyl group is an ortho-, para-directing group, and the propanoyl group is a meta-directing group. In 3'-hydroxypropiophenone, the hydroxyl group's activating effect directs nitration to the positions ortho and para to it (positions 2, 4, and 6). The propanoyl group directs to the positions meta to it (positions 3' and 5', which are positions 3 and 5 of the parent phenol). The position between the two groups (position 2) is sterically hindered. Therefore, nitration is expected to occur at the positions ortho and para to the hydroxyl group, leading to a mixture of 2-nitro and 4-nitro isomers.

General Approaches for Substituted Propanone Synthesis

Friedel-Crafts Acylation and Related Aromatic Substitution Reactions

Friedel-Crafts acylation is a powerful method for the formation of aryl ketones, including substituted propiophenones. wikipedia.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of 1-(5-hydroxy-2-nitrophenyl)-1-propanone, a potential starting material could be a suitably substituted phenol (B47542). However, the presence of a deactivating nitro group on the aromatic ring can hinder the electrophilic substitution reaction.

A related and often more effective method for synthesizing hydroxyaryl ketones is the Fries rearrangement . wikipedia.orgbyjus.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com The reaction can be controlled to favor either the ortho or para product by adjusting the reaction temperature and solvent. wikipedia.org For instance, a 4-nitrophenyl propionate (B1217596) could potentially undergo a Fries rearrangement to yield a mixture of ortho- and para-acylphenols. At higher temperatures, the ortho-isomer is typically favored. wikipedia.org

| Reaction | Reactants | Catalyst/Reagents | Product(s) | Notes |

| Friedel-Crafts Acylation | Benzene (B151609), Propanoyl chloride | AlCl₃ | 1-Phenylpropan-1-one | General example for propanone synthesis. |

| Fries Rearrangement | Phenyl acetate | AlCl₃ | 2-Hydroxyacetophenone, 4-Hydroxyacetophenone | General example showing ortho and para products. |

| Fries Rearrangement | 4-Nitrophenyl propionate | Lewis Acid | 1-(5-hydroxy-2-nitrophenyl)propan-1-one and/or 1-(2-hydroxy-5-nitrophenyl)propan-1-one | A potential, though not explicitly documented, route to the target molecule. |

Aldol (B89426) Condensation Strategies for Propanone Backbone Formation

Aldol condensation provides a classic method for forming carbon-carbon bonds and can be utilized to construct the propanone backbone. wpmucdn.com The Claisen-Schmidt condensation, a type of crossed aldol condensation, is particularly relevant. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base or acid catalyst. wpmucdn.comjocpr.com

To synthesize a precursor to 1-(5-hydroxy-2-nitrophenyl)-1-propanone, one could envision a Claisen-Schmidt condensation between 2-hydroxy-5-nitrobenzaldehyde (B32719) and a suitable ketone, such as acetone (B3395972) or a derivative thereof. The initial product would be an α,β-unsaturated ketone (a chalcone), which could then be selectively reduced to the corresponding propanone. For example, the reaction of 4-hydroxyacetophenone with 4-nitrobenzaldehyde (B150856) using a grinding technique has been reported to produce 4'-hydroxy-4-nitro chalcone. researchgate.net This demonstrates the feasibility of condensing substituted aromatic aldehydes and ketones to form the core structure.

| Reactants | Catalyst | Product | Reference |

| 4-Hydroxyacetophenone, 4-Nitrobenzaldehyde | NaOH (grinding) | 4'-Hydroxy-4-nitro chalcone | researchgate.net |

| 2,4-Dihydroxyacetophenone, 2-Chlorobenzaldehyde | SOCl₂/EtOH | (E)-1-(2,4-dihydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one | jocpr.com |

| Acetophenone, p-Anisaldehyde | KOH | 4-(4'-methoxyphenyl)-3-buten-2-one | nih.gov |

Biocatalytic Pathways for Chiral Propanone Derivatives

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Ketoreductases (KREDs) are enzymes that can catalyze the stereoselective reduction of ketones to produce chiral alcohols with high enantiomeric excess. rsc.orgrsc.org This is particularly relevant for the synthesis of chiral analogues of 1-propanone, 1-(5-hydroxy-2-nitrophenyl)-.

A study on the bioreduction of α-nitro ketones using various ketoreductases has demonstrated the feasibility of reducing nitrated aromatic ketones to their corresponding chiral β-nitro alcohols. rsc.org For example, the reduction of 1-(4-nitrophenyl)ethanone using the ketoreductase RasADH/SyADH resulted in high conversion and enantioselectivity. While this specific study focused on α-nitro ketones, the principle can be extended to the reduction of the carbonyl group in molecules like 1-(5-hydroxy-2-nitrophenyl)-1-propanone to produce chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.

| Substrate | Biocatalyst (Ketoreductase) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |

| 1-(4-Nitrophenyl)ethanone | RasADH/SyADH | >99 | >99 | (S) | rsc.org |

| 1-(3-Nitrophenyl)ethanone | RasADH/SyADH | >99 | >99 | (S) | rsc.org |

| 1-(2-Nitrophenyl)ethanone | RasADH/SyADH | 98 | >99 | (S) | rsc.org |

| 1-(4-Chlorophenyl)-2-nitroethanone | YGL039w | >99 | >99 | (R) | rsc.org |

Mannich Reaction Pathways for Propanone-Based Compounds

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), formaldehyde (B43269), and a primary or secondary amine or ammonia. youtube.comwikipedia.org This reaction is a powerful tool for introducing an aminomethyl group onto the α-carbon of a ketone, leading to the formation of β-amino ketones, also known as Mannich bases. youtube.comwikipedia.org

For the synthesis of analogues of 1-propanone, 1-(5-hydroxy-2-nitrophenyl)-, a Mannich reaction could be performed on a suitably substituted hydroxypropiophenone. For example, 3'-hydroxypropiophenone could react with formaldehyde and a secondary amine (e.g., dimethylamine) in the presence of an acid catalyst to yield a β-amino-ketone derivative. These Mannich bases are versatile intermediates that can undergo further transformations, such as elimination to form α,β-unsaturated ketones or reduction to amino alcohols. youtube.com The reaction provides a straightforward route to introduce nitrogen-containing functionalities into propanone-based compounds. youtube.comwikipedia.orglibretexts.orgorganicreactions.org

Green Chemistry Methodologies in Propanone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic ketones to minimize environmental impact. These approaches focus on reducing hazardous waste, using safer solvents, and improving energy efficiency. wikipedia.org

One area of focus is the development of environmentally benign nitration methods for phenolic compounds. Traditional nitration often employs a mixture of concentrated nitric and sulfuric acids, which is corrosive and generates significant acidic waste. researchgate.net Greener alternatives include the use of solid acid catalysts, such as zeolites like H-beta, which can facilitate the nitration of phenols with dilute nitric acid under milder conditions and are often recyclable. organic-chemistry.orgchemistrytalk.orggoogle.com The use of carbon tetrachloride as a solvent in some of these processes has been reported to give high conversion and selectivity. dtic.mil Furthermore, solvent-free nitration of phenols using a mixture of nitrates and oxalic acid at room temperature has been demonstrated as a viable, more environmentally friendly option. acs.org

Another key reaction in the synthesis of propiophenones is the Friedel-Crafts acylation. Conventional methods often require stoichiometric amounts of Lewis acid catalysts like aluminum chloride, leading to significant waste streams. mdpi.comresearchgate.net Greener Friedel-Crafts acylation methodologies have been developed, such as using methanesulfonic anhydride as a promoter, which avoids the use of metallic or halogenated components. rsc.orgcommonorganicchemistry.com Microwave-assisted Fries rearrangement of phenyl esters using a mixture of acidic Al2O3-ZnCl2 under solvent-free conditions also presents an energy-efficient and time-saving alternative for producing hydroxyaryl ketones. sciencemadness.orgpharmaxchange.infoorganic-chemistry.orgresearchgate.net

Below is a table summarizing some potential green chemistry approaches for the synthesis of precursors to 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-.

| Reaction Type | Green Methodology | Reagents/Catalyst | Conditions | Advantages |

| Nitration of Phenols | Solid Acid Catalysis | Zeolite H-beta, dilute HNO₃ | Room Temperature, CCl₄ solvent | Recyclable catalyst, milder conditions. organic-chemistry.orgchemistrytalk.orggoogle.com |

| Solvent-Free Nitration | Nitrates, Oxalic Acid | Room Temperature | Avoids hazardous solvents. acs.org | |

| Friedel-Crafts Acylation | Metal- and Halogen-Free | Methanesulfonic anhydride | Minimal or no solvent | Reduces metallic and halogenated waste. rsc.orgcommonorganicchemistry.com |

| Fries Rearrangement | Microwave-Assisted | Acidic Al₂O₃-ZnCl₂ | Solvent-free, microwave irradiation | Reduced reaction time, improved yield. sciencemadness.org |

Derivatization and Functionalization Strategies

Once synthesized, the 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- molecule offers multiple sites for further chemical modification, including the propanone moiety, the aromatic ring, the hydroxyl group, and the nitro group.

Modification of the Propanone Moiety

The propanone side chain provides several avenues for derivatization. The carbonyl group can undergo a variety of reactions common to ketones. chemistrytalk.orgpressbooks.pubathabascau.ca For instance, it can be reduced to a secondary alcohol using reducing agents. However, the choice of reagent is critical to avoid the simultaneous reduction of the nitro group. While strong reducing agents like lithium aluminum hydride would likely reduce both functionalities, milder and more selective reagents can be employed. commonorganicchemistry.com The conversion of the ketone to its corresponding tosylhydrazone followed by reduction with sodium cyanoborohydride is a potential method to selectively reduce the ketone to a methylene (B1212753) group while leaving the nitro group intact. stackexchange.comechemi.com

The α-carbon to the ketone can also be a site for functionalization. For example, α-hydroxylation of ketones can be achieved using various oxidizing agents. organic-chemistry.org Additionally, ketones can undergo condensation reactions, such as the aldol condensation, to form larger, more complex structures. chemistrytalk.org

Aromatic Ring Functionalization (e.g., Suzuki Coupling)

The aromatic ring of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- is activated towards certain transformations and can be functionalized to introduce new substituents. A powerful tool for forming carbon-carbon bonds on aromatic rings is the Suzuki-Miyaura coupling reaction. pressbooks.pubathabascau.caresearchgate.netresearchgate.net This palladium-catalyzed reaction typically couples an organoboron species with an organohalide.

While the target molecule itself does not possess a halide suitable for direct Suzuki coupling, the strategic introduction of a halogen atom onto the aromatic ring would enable this transformation. More recently, methods for the Suzuki-Miyaura coupling of nitroarenes as the electrophilic partner have been developed, which could potentially allow for the direct functionalization of the nitro-substituted ring, representing an innovative approach to C-C bond formation. researchgate.net This would open up possibilities for synthesizing a wide range of biaryl derivatives from 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-.

The hydroxyl group on the aromatic ring can also be modified, for instance, through O-alkylation to form ethers. pharmaxchange.infotandfonline.com This reaction is typically carried out using an alkyl halide in the presence of a base. pharmaxchange.info The choice of solvent can influence whether O-alkylation or C-alkylation occurs. pharmaxchange.info

The nitro group is another key functional handle. It can be reduced to an amine, which then opens up a vast array of further derivatization possibilities, such as diazotization and subsequent substitution reactions, or amide and sulfonamide formation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing aromatic nitro groups to amines. commonorganicchemistry.com Other reagents like iron in acidic media or tin(II) chloride can also be used and may offer different chemoselectivity profiles. researchgate.netcommonorganicchemistry.com

Below is a table outlining potential derivatization strategies for 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-.

| Functional Group | Reaction Type | Potential Reagents | Potential Product |

| Propanone (Ketone) | Reduction to Methylene | 1. Tosylhydrazine; 2. NaCNBH₃ | 1-(5-hydroxy-2-nitrophenyl)propane |

| Aromatic Ring | Suzuki Coupling (of a halogenated derivative) | Arylboronic acid, Pd catalyst, base | Aryl-substituted derivative |

| Hydroxyl Group | O-Alkylation | Alkyl halide, base | Alkoxy-substituted derivative |

| Nitro Group | Reduction to Amine | H₂, Pd/C | 1-(2-amino-5-hydroxyphenyl)propan-1-one |

Reaction Mechanisms and Chemical Reactivity of 1 Propanone, 1 5 Hydroxy 2 Nitrophenyl

Reactivity of the Nitro Group: Reduction Pathways

The nitro group is a versatile functional group that can be reduced to several different oxidation states, most commonly to an amino group. This transformation is pivotal in synthetic chemistry as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent. masterorganicchemistry.com

A variety of methods are available for the reduction of aromatic nitro groups. masterorganicchemistry.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. commonorganicchemistry.com Another approach involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com For instance, the reduction of 1-(5-hydroxy-2-nitrophenyl)-1-propanone yields 1-(2-amino-5-hydroxyphenyl)propan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. theclinivex.compharmaffiliates.comchemicalbook.com

Specialized reducing agents can also be employed. For example, sodium borohydride (B1222165) (NaBH4) in the presence of transition metal complexes like Ni(PPh3)4 can reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com While sodium borohydride alone is a moderate reducing agent capable of reducing aldehydes and ketones, its reactivity is enhanced by the nickel catalyst. jsynthchem.com Conversely, to selectively reduce a ketone in the presence of a nitro group, one might convert the ketone to a tosylhydrazone and then reduce it with a mild hydride agent like sodium cyanoborohydride (NaCNBH3), which typically does not affect the nitro group. echemi.com

The choice of reducing agent and reaction conditions can be tailored to achieve the desired product. For example, while catalytic hydrogenation and metal/acid reductions typically yield amines, other reagents can lead to intermediate products like hydroxylamines or bimolecular products such as azobenzenes when using LiAlH4 with aromatic nitro compounds. masterorganicchemistry.comcommonorganicchemistry.commdpi.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product |

| H₂/Pd/C | Catalytic Hydrogenation | Amine |

| H₂/Raney Nickel | Catalytic Hydrogenation | Amine |

| Fe, Sn, or Zn/HCl | Acidic | Amine |

| NaBH₄/Ni(PPh₃)₄ | Ethanol Solvent | Amine |

| Na₂S | - | Amine (can be selective) |

| LiAlH₄ | - | Azo product (for aromatic nitro) |

Reactivity of the Carbonyl Moiety: Enolization and Condensation Reactions

The carbonyl group of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- is susceptible to nucleophilic attack and can participate in various condensation reactions. The presence of α-hydrogens on the propanone chain allows for the formation of an enolate ion in the presence of a base. gordon.edu This enolate can then act as a nucleophile.

A notable reaction is the Claisen-Schmidt condensation, which occurs between a ketone (or aldehyde) with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgslideshare.net In the context of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-, it can react with an appropriate aldehyde in the presence of a base like sodium hydroxide. gordon.edu The resulting product, after dehydration, is an α,β-unsaturated ketone. gordon.edu

The Claisen condensation is a related reaction where two ester molecules react to form a β-keto ester. masterorganicchemistry.comlibretexts.org While not directly applicable to the propanone itself, understanding this mechanism is useful as the reactivity principles of enolate formation and nucleophilic acyl substitution are similar. masterorganicchemistry.comlibretexts.org

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is an activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. libretexts.orglearncbse.in This means it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, particularly at the positions ortho and para to the hydroxyl group. learncbse.in

Phenols are generally more acidic than alcohols due to the resonance stabilization of the corresponding phenoxide ion. ncert.nic.in However, for practical purposes, substitution or elimination of the phenolic hydroxyl group itself is uncommon. libretexts.org The primary reactions involving this group are those that occur on the aromatic ring, facilitated by its activating nature. Phenols can undergo reactions such as etherification and esterification under appropriate conditions.

Nucleophilic Aromatic Substitution Reactions on Related Nitroaromatic Ketones

The presence of a strong electron-withdrawing group, such as a nitro group, on an aromatic ring can activate it towards nucleophilic aromatic substitution (SNAг). wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a leaving group (typically a halide) on the ring by a nucleophile. wikipedia.org

For an SNAг reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. wikipedia.orglibretexts.org This positioning allows for the stabilization of the negatively charged intermediate (a Meisenheimer complex) through resonance. wikipedia.orgorganicchemistrytutor.com If the nitro group is meta to the leaving group, this stabilization is not possible, and the reaction is unlikely to proceed. libretexts.org Therefore, in a related compound like 2-nitro-chlorobenzene, the nitro group facilitates the substitution of the chlorine atom.

Stereoselectivity and Regioselectivity in Propanone Transformations

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. wikipedia.org In reactions involving 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-, if a new chiral center is created from an achiral starting material without a chiral influence, a racemic mixture of enantiomers is typically formed. lumenlearning.com However, the use of chiral catalysts or reagents can lead to the formation of one enantiomer in excess, a process known as enantioselective synthesis. wikipedia.org For example, bupropion, a related propanone, exists as a racemic mixture, but its enantiomers exhibit different levels of effectiveness. nih.gov

Regioselectivity, the preference for bond-making or breaking in one direction over all other possible directions, is also a key consideration. In the nitration of (3-hydroxyphenyl)propan-1-one to produce 1-(5-hydroxy-2-nitrophenyl)propan-1-one, a mixture of isomers is often obtained. researchgate.net The directing effects of the existing hydroxyl and propanoyl groups on the aromatic ring influence the position of the incoming nitro group. The separation of these regioisomers can be achieved through techniques like column chromatography. researchgate.net The electronic and steric properties of substituents on related aromatic compounds have been shown to influence the regioselectivity of their reactions. rsc.org

Kinetic Studies of Propanone-Based Reactions

Kinetic studies provide insight into reaction rates and mechanisms. youtube.com For reactions involving nitrophenyl compounds, the position of the nitro group can significantly affect the reaction kinetics. For instance, in the reaction of 4-nitro- and 3-nitrophenyl thionocarbonates with amines, the 4-nitro isomer reacts faster. nih.gov This is attributed to the stronger electron-withdrawing effect of the 4-nitro group, which makes the carbonyl carbon more susceptible to nucleophilic attack. nih.gov

Kinetic investigations of reactions involving similar structures, such as the reaction of thiols with p-nitrophenyl acetate, have also been conducted to elucidate reaction mechanisms. nih.gov Furthermore, kinetic studies on the oxidation of nitrosoalkanes have shown that electron-withdrawing substituents decrease the reaction rates. rsc.org

Intermolecular Carbonyl-Carbonyl Interactions in Related Structures

In the solid state, intermolecular interactions play a crucial role in determining the crystal packing of molecules. ias.ac.inrsc.org For molecules containing nitro groups, interactions involving the nitro group's nitrogen and oxygen atoms with other atoms can be significant. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-, a combination of one-dimensional (1H and 13C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton (1H) NMR Analysis of Characteristic Signals

The 1H NMR spectrum of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- is anticipated to display a set of signals corresponding to the distinct proton environments in the molecule. The aromatic region would likely show complex splitting patterns for the three protons on the substituted phenyl ring. The electron-withdrawing nitro group and the electron-donating hydroxyl group would significantly influence the chemical shifts of these aromatic protons. The proton ortho to the nitro group is expected to be the most deshielded, appearing at a downfield chemical shift. The protons of the propyl group would present as a triplet for the terminal methyl group and a quartet for the adjacent methylene (B1212753) group, characteristic of an ethyl ketone moiety. The phenolic hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted 1H NMR Data for 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.2 | m |

| Phenolic-OH | Variable | br s |

| -CH2- | ~3.0 | q |

| -CH3 | ~1.1 | t |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon (13C) NMR Analysis of Functional Groups

The 13C NMR spectrum would provide crucial information about the carbon skeleton. The carbonyl carbon of the propanone group is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm. The aromatic carbons would produce a series of signals in the 110-160 ppm region, with their specific chemical shifts influenced by the attached nitro and hydroxyl groups. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted 13C NMR Data for 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 195 - 205 |

| Aromatic C-OH | 155 - 165 |

| Aromatic C-NO2 | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C=O | 130 - 140 |

| -CH2- | 30 - 40 |

| -CH3 | 8 - 15 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group and the couplings between the aromatic protons. An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart. This would be critical for assigning the quaternary carbons and for confirming the position of the propanoyl group on the aromatic ring by observing correlations from the aromatic protons to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-. This precise mass measurement allows for the unambiguous determination of its molecular formula, C9H9NO4, by comparing the experimental mass to the theoretical mass calculated for this formula. An exact mass of 195.0532 is expected for the neutral molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Spectral Deconvolution

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique for the analysis of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- if it is part of a mixture, allowing for its separation from other components before mass analysis. The electron ionization (EI) mass spectrum obtained from GC-MS would show a characteristic fragmentation pattern. Key fragmentation pathways would likely involve the loss of the ethyl group (C2H5) and the nitro group (NO2). The fragmentation pattern provides a molecular fingerprint that can be used for identification purposes.

Table 3: Predicted Major Fragments in the Mass Spectrum of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-

| m/z | Possible Fragment |

|---|---|

| 195 | [M]+• |

| 166 | [M - C2H5]+ |

| 149 | [M - NO2]+ |

| 121 | [M - NO2 - CO]+ |

Note: These are predicted fragmentation patterns and can vary based on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For "1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-", the IR spectrum is expected to exhibit distinct absorption bands corresponding to its hydroxyl, nitro, and carbonyl functionalities.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding interactions. In the solid state, significant intermolecular hydrogen bonding is anticipated, leading to a broader and lower frequency band.

The nitro (-NO₂) group is characterized by two strong absorption bands. The asymmetric stretching vibration is typically observed in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration appears between 1300-1370 cm⁻¹. For aromatic nitro compounds, these bands are often intense and well-defined.

The carbonyl (C=O) stretching vibration of the propanone moiety is expected to be a strong and sharp peak. For aromatic ketones, this absorption typically occurs in the range of 1685-1705 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to saturated ketones. libretexts.org

Analysis of analogous compounds from the NIST WebBook, such as "Benzophenone, 2-hydroxy-5-nitro-" and "Ethanone, 1-(3-nitrophenyl)-", supports these expected ranges. nist.govnist.gov For instance, the IR spectrum of "Benzophenone, 2-hydroxy-5-nitro-" would show characteristic absorptions for the hydroxyl, nitro, and conjugated carbonyl groups. Similarly, "Ethanone, 1-(3-nitrophenyl)-" exhibits a strong carbonyl absorption and characteristic nitro group vibrations. nist.gov The gas-phase IR spectrum of "2-Hydroxy-5-nitrobenzaldehyde" also shows these key functional group absorptions. nist.gov

Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group and potentially the nitro and carbonyl groups, play a crucial role in the vibrational spectrum. These interactions can lead to shifts in the absorption frequencies and broadening of the bands, providing valuable information about the supramolecular structure.

Table 1: Predicted Infrared Absorption Bands for 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1570 |

| Symmetric Stretch | 1300-1370 | |

| Carbonyl (C=O) | C=O Stretch | 1685-1705 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| C-H Bending | 690-900 |

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-" is expected to be influenced by the presence of the nitrophenol chromophore. Nitrophenols typically exhibit absorption bands in the UV and visible regions of the electromagnetic spectrum. nih.govresearchgate.net

The electronic spectrum is anticipated to show absorptions arising from π→π* and n→π* transitions. The π→π* transitions, associated with the aromatic ring and the conjugated system, are generally more intense and occur at shorter wavelengths. The n→π* transitions, involving the non-bonding electrons of the oxygen atoms in the carbonyl and nitro groups, are typically less intense and appear at longer wavelengths.

The position of the absorption maxima (λ_max) is sensitive to the solvent polarity and pH. In basic solutions, deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) ion leads to a significant red shift (bathochromic shift) in the absorption spectrum. nih.govrsc.org This is due to the increased electron-donating ability of the phenolate oxygen, which enhances the charge-transfer character of the electronic transitions. For example, studies on various nitrophenols show that their deprotonated forms have stronger absorbances and a red shift in their λ_max. nih.gov 3-Nitrophenol, for instance, displays a second λ_max at 340 nm, with the absorption band extending into the visible region. docbrown.info

Circular Dichroism (CD) spectroscopy would be applicable if the molecule is chiral. Since "1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-" is not inherently chiral, it would not be expected to show a CD spectrum. However, if it were to be part of a chiral supramolecular assembly or complexed with a chiral host, induced circular dichroism could be observed.

Table 2: Expected UV-Vis Absorption Maxima for 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- in Different Media

| Medium | Expected λ_max (nm) | Associated Transitions |

| Neutral/Acidic | ~280-350 | π→π, n→π |

| Basic | ~380-450 | π→π* (charge-transfer) |

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

Based on the crystal structures of analogous compounds like "2-Hydroxy-5-nitrobenzaldehyde" and "2-Hydroxy-5-nitrobenzamide", several structural features can be predicted. nih.govnih.gov The molecule is expected to be largely planar, with the propanone side chain potentially showing some torsion relative to the phenyl ring.

A key feature of the solid-state structure would be the formation of intra- and intermolecular hydrogen bonds. An intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the ortho-nitro group is highly probable, which would result in the formation of a stable six-membered ring. nih.gov This is a common feature in ortho-nitrophenols.

Furthermore, intermolecular hydrogen bonds involving the hydroxyl, nitro, and carbonyl groups are expected to play a significant role in the crystal packing, leading to the formation of extended supramolecular assemblies such as chains, sheets, or three-dimensional networks. nih.gov The crystal structure of "2-Hydroxy-5-nitrobenzaldehyde" reveals a monoclinic crystal system with the space group P2₁/n. nih.gov Similar crystallographic parameters might be expected for the title compound.

Table 3: Predicted Crystallographic Data for 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- based on Analogous Structures

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic |

| Space Group | P2₁/n or similar centrosymmetric space group |

| Key Intermolecular Interactions | Intermolecular hydrogen bonding (O-H···O), π-π stacking |

| Key Intramolecular Interactions | Intramolecular hydrogen bond (O-H···O of nitro group) |

Theoretical and Computational Chemistry Studies on 1 Propanone, 1 5 Hydroxy 2 Nitrophenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, allow for the detailed examination of electronic structure and its influence on molecular behavior.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and vibrational properties of molecules. For 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized molecular geometry, including bond lengths and angles. epa.gov

Vibrational analysis based on DFT calculations allows for the prediction of infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. tandfonline.comtandfonline.com Key vibrational modes for 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- would include the stretching vibrations of the hydroxyl (-OH) group, the nitro (-NO2) group, the carbonyl (C=O) group, and various vibrations of the aromatic ring. researchgate.netjetir.org For instance, the nitro group typically exhibits symmetric and asymmetric stretching modes. researchgate.net

Table 1: Predicted Vibrational Frequencies for 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- based on DFT Calculations

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | ~3400-3600 |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-2960 |

| C=O stretch | ~1680-1700 |

| NO₂ asymmetric stretch | ~1520-1560 |

| NO₂ symmetric stretch | ~1345-1385 |

Note: These are representative values based on studies of similar molecules and may vary depending on the specific computational parameters.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed to study large molecular systems, such as an enzyme-substrate complex, where a full quantum mechanical treatment is computationally prohibitive. nih.gov In the context of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-, a QM/MM approach would be valuable for investigating its interactions within a biological environment, for example, as an inhibitor of an enzyme.

In a QM/MM simulation, the chemically active region, which would include the 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- molecule and key interacting residues of the protein, is treated with a high-level QM method like DFT. The remainder of the system, including the bulk of the protein and solvent, is treated with a more computationally efficient MM force field. youtube.com This approach allows for the study of reaction mechanisms, binding affinities, and the influence of the protein environment on the electronic properties of the ligand. nih.govyoutube.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a visual and quantitative understanding of the electronic properties and reactivity of molecules. These methods are crucial for interpreting experimental observations and predicting chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.nettandfonline.comresearchgate.net

For 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl, hydroxyl, and nitro groups, making them potential sites for interaction with electrophiles or for hydrogen bonding. nih.gov The hydrogen atom of the hydroxyl group and the regions around the aromatic protons would likely exhibit positive potential.

HOMO/LUMO Analysis for Electronic Transitions and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that play a crucial role in chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.netyoutube.com

For 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-, the HOMO is expected to be localized primarily on the hydroxyphenyl ring, which is electron-rich. The LUMO is likely to be concentrated on the nitro group and the carbonyl group, which are electron-withdrawing. nih.gov The HOMO-LUMO energy gap can be used to predict the electronic absorption spectra (UV-Vis) of the molecule.

Table 2: Predicted Frontier Orbital Energies for 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-

| Parameter | Predicted Energy (eV) |

|---|---|

| E(HOMO) | ~ -6.5 to -7.5 |

| E(LUMO) | ~ -2.0 to -3.0 |

Note: These values are estimations based on typical ranges for similar aromatic compounds and can be influenced by the computational method and basis set used.

Natural Bond Orbital (NBO) Analysis of Bonding and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.deq-chem.comwikipedia.org It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Topological Analysis of Electron Density (LOL, ELF, RDG) for Non-Covalent Interactions

Topological analysis of the electron density is a vital computational tool for identifying and characterizing non-covalent interactions (NCIs), which govern many aspects of molecular conformation and intermolecular recognition. Methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are used to visualize and quantify these weak interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions of the electron density that reveal the regions of space where electron pairs are most likely to be found, such as in covalent bonds, lone pairs, and atomic cores. tandfonline.com Analysis of these functions helps in understanding the nature of chemical bonding and identifying areas that can participate in non-covalent interactions. For 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-, ELF and LOL analysis would be expected to highlight the localization of electrons around the oxygen and nitrogen atoms of the hydroxyl, carbonyl, and nitro groups, indicating their potential to act as hydrogen bond acceptors.

Reduced Density Gradient (RDG): The RDG method is particularly effective for visualizing weak non-covalent interactions. nih.gov It plots the RDG against the electron density, revealing spikes that correspond to different types of interactions. These are typically color-coded on a 3D molecular plot:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions (steric clashes).

For 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-, an RDG analysis would likely reveal a significant blue region between the hydrogen of the ortho-hydroxyl group and the oxygen of the adjacent carbonyl group, confirming a strong intramolecular hydrogen bond. Green surfaces would be expected around the phenyl ring, indicating van der Waals forces, while some red patches might appear where steric hindrance occurs, for instance, near the bulky nitro group. nih.gov

| Analysis Method | Purpose | Expected Finding for 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- |

|---|---|---|

| ELF / LOL | Identifies regions of high electron localization (bonds, lone pairs). tandfonline.com | High localization at oxygen and nitrogen atoms, indicating potential for NCI. |

| RDG | Visualizes and characterizes the strength and type of non-covalent interactions. nih.gov | Strong intramolecular hydrogen bond (blue), van der Waals forces (green), and potential steric repulsion (red). nih.gov |

Structure-Reactivity Relationships from Computational Data

Substituent Effects on Bond Dissociation Enthalpies (BDEs)

Bond Dissociation Enthalpy (BDE) is the energy required to break a bond homolytically. The O-H BDE of the phenolic hydroxyl group is a critical parameter for predicting antioxidant activity. Computational studies on substituted phenols have established clear trends regarding the effects of electron-donating and electron-withdrawing groups. sapub.orgugm.ac.id

Electron-withdrawing groups, such as the nitro group (NO2), generally increase the O-H BDE. sapub.org This is because they stabilize the parent molecule through resonance and inductive effects, making the bond harder to break. Conversely, electron-donating groups tend to decrease the O-H BDE by stabilizing the resulting phenoxyl radical. nih.gov

In 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-, the nitro group is in the ortho position relative to the propanone group and meta to the hydroxyl group. The propanone group itself is an electron-withdrawing group. Therefore, the combined electron-withdrawing effects of the nitro and propanone substituents are expected to increase the O-H BDE of the hydroxyl group compared to unsubstituted phenol (B47542). sapub.orgugm.ac.id

| Substituent Type | Effect on Phenolic O-H BDE | Example | Reference |

|---|---|---|---|

| Electron-Withdrawing | Increases BDE (strengthens the bond) | -NO2, -CF3, -C(O)R | sapub.org |

| Electron-Donating | Decreases BDE (weakens the bond) | -NH2, -OH, -CH3 | nih.gov |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding

The specific arrangement of functional groups in 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- allows for significant hydrogen bonding, which dictates its conformation and interactions.

Intramolecular Hydrogen Bonding: The presence of a hydroxyl group ortho to the carbonyl group of the propanone substituent creates a favorable geometry for a strong intramolecular hydrogen bond. researchgate.net This interaction forms a stable six-membered pseudo-ring, which significantly influences the molecule's planarity and chemical properties. researchgate.netmdpi.com Computational studies on similar ortho-hydroxy acetophenones confirm that this intramolecular bond is a dominant conformational feature. mdpi.com

Intermolecular Hydrogen Bonding: While the intramolecular hydrogen bond is dominant, the molecule retains the capacity for intermolecular interactions. The oxygen atoms of the nitro group and the carbonyl group, as well as the phenolic oxygen, can act as hydrogen bond acceptors for donor molecules in the environment (e.g., solvent, other molecules). The hydroxyl group could also act as a donor for intermolecular bonding if the intramolecular bond is disrupted, though this is energetically less favorable. mdpi.com

Tautomerism and Conformational Analysis

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For molecules like 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-, which contain both keto and hydroxyl groups, keto-enol tautomerism is possible.

Computational studies on the structurally similar 2-hydroxyacetophenone have shown that the enol tautomer is overwhelmingly the most stable form. nih.gov This stability is largely attributed to the formation of the intramolecular hydrogen bond and the aromaticity of the phenyl ring. The diketo tautomeric forms are significantly higher in energy and thus have a negligible population at room temperature. nih.gov A thorough conformational analysis of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- would involve rotating the propanoyl and nitro groups to find the global energy minimum, which is expected to be a planar conformation stabilized by the intramolecular hydrogen bond.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. kavrakilab.org Although no specific docking studies for 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- are readily available, its potential interactions can be predicted based on its functional groups.

The nitroaromatic moiety can participate in so-called "π-hole interactions," where the electropositive region on the nitrogen atom interacts favorably with lone pairs from protein residues (e.g., from carbonyls or sulfurs in methionine). nih.gov The hydroxyl group is a classic hydrogen bond donor and acceptor. The carbonyl oxygen is a strong hydrogen bond acceptor. The aromatic ring can engage in π-π stacking or hydrophobic interactions with residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical docking of this compound into an enzyme active site could involve:

Hydrogen bonding: The hydroxyl and carbonyl groups forming hydrogen bonds with polar or charged amino acid residues.

π-hole interactions: The nitro group interacting with backbone carbonyls or sulfur-containing residues. nih.gov

Hydrophobic interactions: The phenyl ring fitting into a hydrophobic pocket of the protein.

| Functional Group | Potential Protein Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His |

| Carbonyl (C=O) | Hydrogen Bond Acceptor | Arg, Lys, Ser, Asn, Gln |

| Nitro (-NO2) | π-hole Interaction, Hydrogen Bond Acceptor | Met, Cys, Backbone C=O |

| Phenyl Ring | π-π Stacking, Hydrophobic Interaction | Phe, Tyr, Trp, Leu, Val |

Computational Studies on Reactivity (e.g., Corrosion Inhibition)

Computational methods, particularly Density Functional Theory (DFT), are widely used to study the potential of organic molecules as corrosion inhibitors. researchgate.netdntb.gov.ua The effectiveness of an inhibitor is often related to its ability to adsorb onto a metal surface, forming a protective layer.

Phenolic compounds are known to be effective corrosion inhibitors due to their structural features. semanticscholar.org The reactivity of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- as a potential corrosion inhibitor can be assessed by calculating several quantum chemical parameters:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal surface, which is a key step in the adsorption process. biointerfaceresearch.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability to accept electrons from the metal.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and better inhibition potential, as electron transfer is more facile. biointerfaceresearch.com

The presence of the aromatic ring, hydroxyl group, and nitro group in 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- provides multiple active centers (O, N atoms and π-electrons) for adsorption onto a metal surface, suggesting it could potentially function as an effective corrosion inhibitor. researchgate.net

Advanced Research Applications and Potential of 1 Propanone, 1 5 Hydroxy 2 Nitrophenyl

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The primary and most significant role of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- is as a key intermediate in the multi-step synthesis of complex, high-value molecules, particularly in the pharmaceutical sector. Its utility stems from the reactive functional groups—the ketone, the hydroxyl group, and the nitro group—which can be selectively transformed to build intricate molecular architectures.

A prominent example of its application is in the synthesis of camptothecin (B557342) (CPT) analogs. google.comgoogle.com This compound is a crucial precursor for producing 2-Amino-5-hydroxypropiophenone. google.comgoogle.com The synthesis involves the reduction of the nitro group on the 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- scaffold to an amine. This resulting intermediate, 2-Amino-5-hydroxypropiophenone, is then utilized in a Friedländer condensation reaction, a classic method for constructing quinoline (B57606) rings. nih.gov This step is fundamental in building the complex polycyclic core of CPT analogs. nih.gov

Specifically, this pathway is instrumental in the production of 7-Ethyl-10-hydroxycamptothecin (SN-38). google.comgoogle.com SN-38 is not only a potent anticancer agent in its own right but is also the active metabolite of Irinotecan, a chemotherapy drug listed by the World Health Organization as an essential medicine and used in the treatment of various cancers. google.comnih.gov The strategic position of the functional groups on the 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- ring facilitates the efficient and regioselective construction required for these life-saving therapeutics. google.comnih.gov

Exploration in Materials Science

The structural features of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- make it a candidate for exploration in materials science, particularly as a building block for polymers and supramolecular assemblies. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the aromatic ring creates a molecule with specific electronic properties and the capacity for strong intermolecular interactions.

While direct polymerization of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- is not widely documented, its structural motifs are highly relevant in polymer chemistry. Research on analogous structures highlights this potential. For instance, poly(5-nitro-2-aminophenol), a polymer synthesized from a monomer that shares the core nitrated and hydroxylated phenyl ring, has been developed and characterized. d-nb.info In this related monomer, an amino group is present instead of the propiophenone's ketone, a conversion readily achievable from the parent compound. d-nb.info

The resulting poly(5-nitro-2-aminophenol) was investigated as a novel scale inhibitor to control the precipitation of calcium carbonate and calcium sulfate (B86663) in industrial water systems, a common and costly problem. d-nb.info The study suggested that the polymer's geometry and the presence of functional groups capable of coordinating with metal ions were key to its efficacy. d-nb.info This demonstrates how the fundamental scaffold of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- can be adapted to create functional polymers for industrial applications.

Supramolecular architectures are complex assemblies of molecules held together by non-covalent interactions, such as hydrogen bonding. The hydroxyl (-OH) and nitro (-NO2) groups on 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- are prime candidates for forming such bonds, suggesting its potential use in designing self-assembling systems like hydrogels.

Although direct use of this specific compound in hydrogels is not yet established, related propiophenone (B1677668) derivatives have proven utility in this field. For example, 2-hydroxy-2-methylpropiophenone (B179518) is widely used as a photoinitiator for the UV-induced polymerization of hydrogel materials. researchgate.netmdpi.com Studies have shown that the concentration of this photoinitiator directly influences critical properties of the resulting hydrogel, including its swelling ratio, tensile strength, and surface wettability. researchgate.netmdpi.com This application of a similar propiophenone structure underscores the potential for 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- to be incorporated into hydrogel systems, potentially as a functional monomer that could impart specific properties or as a building block that responds to external stimuli like light or changes in pH.

Catalytic and Photochemical Applications

The combination of a ketone and a nitroaromatic moiety within one molecule opens up possibilities for its use in catalytic and photochemical processes.

The field of photochemistry, which uses light to initiate chemical reactions, offers significant potential for compounds like 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-. irispublishers.com The aromatic ketone structure is a well-known photosensitizer. scribd.com More specifically, research on α-(2-nitrophenyl)ketones, a class of compounds to which the target molecule belongs, has demonstrated a fascinating photoinduced rearrangement. nih.gov Upon irradiation with light, these compounds can rearrange to form cyclic hydroxamates through a process involving oxygen transfer from the nitro group to the benzylic position. nih.gov This type of specific, light-driven transformation highlights a potential application in controlled synthesis or the development of photoresponsive materials. Furthermore, the nitrophenyl group itself is a classic photolabile protecting group, which can be cleaved with light to unmask other functional groups in a controlled manner. nih.gov

While there is no evidence of the compound itself acting as a catalyst, its synthesis may involve catalytic steps. Conversely, the nitro group can be the target of catalytic reactions. For example, catalytic systems based on palladium have been developed for the reductive carbonylation of nitrobenzene (B124822) to produce pharmaceutically relevant molecules like paracetamol. mdpi.com This indicates that the nitro group on 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- is a reactive handle that could be transformed using various catalytic methods to generate new derivatives.

Design of Novel Chemical Entities Based on Structural Scaffolding

A molecular scaffold is a core structure upon which new molecules are built. The "hydroxy-nitro-propiophenone" framework serves as a valuable scaffold for the design of novel chemical entities, particularly in drug discovery. nih.gov

The most compelling demonstration of its utility as a scaffold is its role in the synthesis of the aforementioned camptothecin analogs. nih.gov Here, the scaffold is not just a simple starting material but the foundational block upon which the complex, biologically active architecture of an anticancer drug is constructed. google.comnih.gov

The broader utility of the nitrophenyl motif in medicinal chemistry is well-established. Numerous research programs focus on designing and synthesizing molecules containing nitrophenyl groups to explore their biological activities. For instance, novel 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group have been synthesized and shown to possess moderate to strong activity against pancreatic and lung cancer cell lines, as well as significant antioxidant properties. nih.gov The discovery of new molecular scaffolds is a cornerstone of modern drug development, enabling the creation of diverse combinatorial libraries to screen for new therapeutic agents. nih.govmdpi.com The 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- scaffold, with its established route to potent anticancer agents and its versatile chemical handles, represents an attractive platform for such endeavors. nih.gov

Compound Information Tables

Table 1: Compound Names and Identifiers

| Name | Type |

|---|---|

| 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- | Systematic Name |

| 5-hydroxy-2-nitropropiophenone | Common Synonym |

| 453518-19-9 | CAS Number |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 195.17 g/mol | |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 4 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

| Complexity | 236 | lookchem.com |

| PSA (Polar Surface Area) | 83.12 Ų | lookchem.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.